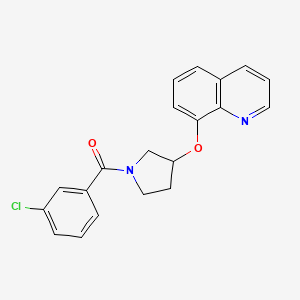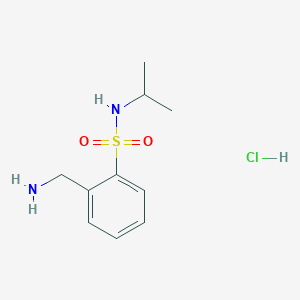
(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C20H17ClN2O2 . It’s a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” consists of a quinoline ring attached to a pyrrolidin-1-yl)methanone group via an oxygen atom . The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Chemistry Calculations
One study delves into the electronic absorption, excitation, and fluorescence properties of compounds related to (3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, highlighting their dual fluorescence in non-polar and polar solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, were employed to interpret these properties, revealing significant insights into the stability and energy levels of molecular orbitals, which could inform the development of new materials with tailored optical properties (Al-Ansari, 2016).
Synthesis and Conformational Analysis
Another study focused on the synthesis and conformational analysis of a similar compound, demonstrating the isolation of two stable forms and using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations for structure establishment. This research offers valuable insights into the synthesis strategies and structural understanding necessary for the development of pharmaceuticals and other chemical products (Karkhut et al., 2014).
Molecular Structure Analysis
The molecular structure of a related compound was analyzed, providing detailed crystallographic data that could guide the synthesis of novel compounds with specific physical and chemical properties. Such studies are crucial for the design and development of new materials for various applications, including pharmaceuticals and electronics (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Potential
Research into novel pyrazoline derivatives suggests potential anticancer and antimicrobial applications. This highlights the importance of (3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone and related compounds in the development of new therapeutic agents (Ravula et al., 2016).
Docking Studies for Drug Development
Molecular docking studies have been conducted to explore the binding efficiency of compounds with specific targets, offering insights into their potential as drug candidates. This approach is crucial in the early stages of drug discovery, allowing for the identification of compounds with high therapeutic potential (Katariya et al., 2021).
Zukünftige Richtungen
The future directions for research on “(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” and other quinoline derivatives could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may exert a wide range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-16-7-1-5-15(12-16)20(24)23-11-9-17(13-23)25-18-8-2-4-14-6-3-10-22-19(14)18/h1-8,10,12,17H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDBQNCLPKKWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)
![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2861102.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)




